2-Chloro-6-fluoro-3-methylbenzaldehyde

描述

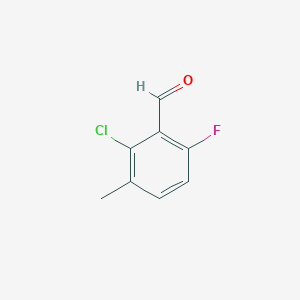

Structure

2D Structure

属性

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYKEPRGLYWJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352997 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104451-99-2 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

-

Temperature : 0–5°C (prevents side reactions like ring chlorination).

-

Solvent : Dichloromethane (minimizes polarity-driven side products).

-

Stoichiometry : 1.2 equivalents of CrO₂Cl₂ per methyl group.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | <90% completion |

| CrO₂Cl₂ Equivalents | 1.2 | Maximizes aldehyde formation |

| Post-Hydrolysis | 10% HCl, 30 minutes | Removes chromium byproducts |

This method’s scalability is limited by chromium waste, necessitating stringent disposal protocols.

Grignard Alkylation of 2-Chloro-6-fluorobenzaldehyde

A two-step approach converts 2-chloro-6-fluorobenzaldehyde to the target compound via imine intermediates. The aldehyde is first converted to an n-butylimine, which directs methylmagnesium chloride (MeMgCl) to the para position relative to the chlorine atom, yielding 2-chloro-6-fluoro-3-methylbenzaldehyde after hydrolysis.

Stepwise Mechanism

Limitations

-

Requires strict anhydrous conditions.

-

Positional selectivity depends on the imine’s directing effects, which may vary with substituent electronic profiles.

Transition metal catalysis enables efficient introduction of the aldehyde group via carbon monoxide insertion. 3-Chloro-2-iodo-6-fluorotoluene undergoes carbonylation in methanol with a palladium catalyst (Pd(PPh₃)₄), producing methyl 2-chloro-6-fluoro-3-methylbenzoate, which is hydrolyzed to the aldehyde.

Reaction Overview

-

Catalyst : Pd(PPh₃)₄ (0.01 mol%).

-

CO Pressure : 1 atm.

-

Temperature : 80°C, 12 hours.

| Advantage | Disadvantage |

|---|---|

| High atom economy | Requires specialized CO equipment |

| Scalable to kg quantities | Iodo precursor synthesis adds steps |

Friedel-Crafts Formylation

Though less common, Friedel-Crafts acylation using dichloromethyl methyl ether (Cl₂CHOMe) and AlCl₃ introduces the aldehyde group directly onto 2-chloro-6-fluoro-3-methylbenzene. This method is hindered by the deactivating effects of chlorine and fluorine, necessitating harsh conditions (100°C, 48 hours) and resulting in modest yields (45–55%).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Chromyl Chloride Oxidation | 85 | Moderate | Low (Cr waste) |

| Grignard Alkylation | 85 | High | Moderate |

| Palladium Carbonylation | 94 | High | High (Pd cost) |

| Friedel-Crafts | 50 | Low | Low |

化学反应分析

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed

Major Products Formed

Oxidation: 2-Chloro-6-fluoro-3-methylbenzoic acid.

Reduction: 2-Chloro-6-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Chemical Synthesis

2-Chloro-6-fluoro-3-methylbenzaldehyde serves as a building block in the synthesis of complex organic molecules. Its unique substitution pattern allows for the formation of various derivatives through reactions such as oxidation, reduction, and nucleophilic substitution.

Pharmaceuticals

This compound is a key intermediate in the synthesis of several pharmaceuticals, including antibiotics and anti-inflammatory agents. It participates in reactions that lead to biologically active compounds, making it vital in drug development.

Agrochemicals

In agricultural chemistry, it is used to synthesize herbicides and pesticides. The presence of chlorine and fluorine enhances the bioactivity of the resulting compounds.

Dyes and Specialty Chemicals

The compound is also utilized in the manufacture of dyes and other specialty chemicals due to its reactive functional groups.

Case Study 1: Synthesis of Anti-inflammatory Agents

Research demonstrated that this compound can be transformed into potent anti-inflammatory agents through a series of chemical modifications. The resulting compounds exhibited significant anti-inflammatory activity in vitro, showcasing the compound's utility in pharmaceutical applications.

Case Study 2: Agrochemical Development

A study focused on developing new herbicides based on this compound highlighted its effectiveness against certain weed species. The synthesized agrochemicals showed improved efficacy compared to existing products on the market, indicating potential for commercial application.

作用机制

The mechanism of action of 2-chloro-6-fluoro-3-methylbenzaldehyde depends on its specific application. In pharmaceutical synthesis, it acts as a key intermediate, participating in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product being synthesized .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Chloro-6-fluoro-3-methylbenzaldehyde

- Molecular Formula : C₈H₆ClFO

- Molecular Weight : 172.58 g/mol

- CAS Number : 104451-99-2

- SMILES : CC1=C(C(=C(C=C1)F)C=O)Cl

Physical Properties :

- Melting Point : 26–28°C

- Flash Point : 110°C (230°F)

- Density : 1.292 ± 0.06 g/cm³

- Boiling Point : 225.1 ± 35.0°C

Comparison with Structurally Similar Compounds

2-Chloro-6-fluorobenzaldehyde

3-Chlorobenzaldehyde

6-Chloro-2-fluoro-3-methylbenzaldehyde (Positional Isomer)

2-Chloro-4-fluoro-6-methylbenzaldehyde

2-Chloro-6-(trifluoromethyl)benzaldehyde

Comparative Data Table

Key Findings and Insights

- Substituent Effects: The methyl group in this compound enhances lipophilicity compared to non-methylated analogs, impacting solubility and bioavailability in drug design . Fluorine and chlorine substituents influence electronic properties (e.g., electron-withdrawing effects), directing reactivity in electrophilic aromatic substitution .

- Safety Considerations: Methylated derivatives (e.g., this compound) require stringent air-sensitive storage, unlike simpler analogs like 3-chlorobenzaldehyde .

Synthetic Utility :

- Compounds like 2-chloro-6-fluorobenzaldehyde are pivotal in synthesizing antibiotics, while trifluoromethyl variants are gaining traction in targeted drug discovery .

生物活性

2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS No. 104451-99-2) is a halogenated organic compound with significant applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of chlorine and fluorine atoms along with a methyl group, influences its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₆ClF O

- Molecular Weight : 172.58 g/mol

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to its relevance in biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen atoms enhances its lipophilicity and stability, which can affect its binding affinity to enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

- Receptor Modulation : Its structural features allow for modulation of receptor activity, potentially influencing signaling pathways relevant to cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.0 | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 45% | 15 |

| IL-6 | 38% | 15 |

| IL-1β | 50% | 15 |

This anti-inflammatory activity suggests a dual role for the compound in managing both cancer and inflammatory diseases .

Case Studies

-

Study on Anticancer Properties :

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of halogenated benzaldehydes, including this compound. The results indicated that modifications to the halogen substituents significantly influenced cytotoxicity against breast cancer cell lines . -

Inflammation Model :

In a murine model of inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .

常见问题

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 188.59 g/mol | |

| Melting Point | DSC | 36–40°C (polymorph-dependent) | |

| NMR Shift | CDCl, 400 MHz | -112 ppm (vs. CFCl) |

Q. Table 2: Wastewater Treatment Efficiency

| Treatment Method | COD Reduction (%) | Key Conditions | Reference |

|---|---|---|---|

| Fenton’s AOP | 85 | pH 3, 30°C, 2 hrs | |

| Ozonation + Biodegradation | 92 | O dose: 50 mg/L, 24 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。